Unraveling the Metabolic Benefits of BI-135585: A Technical Guide to its Mechanism of Action
Unraveling the Metabolic Benefits of BI-135585: A Technical Guide to its Mechanism of Action
For Immediate Release
A deep dive into the selective 11β-Hydroxysteroid Dehydrogenase-1 (11β-HSD1) inhibitor, BI-135585, reveals its potential in reshaping the landscape of metabolic disease treatment. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.
BI-135585 targets a critical enzyme in glucocorticoid metabolism, 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. In metabolic tissues such as the liver and adipose tissue, elevated 11β-HSD1 activity is associated with the pathogenesis of insulin resistance, obesity, and type 2 diabetes. By selectively inhibiting this enzyme, BI-135585 effectively reduces intracellular cortisol levels in these key metabolic tissues, thereby ameliorating the detrimental effects of excess glucocorticoids.
Core Mechanism of Action: Attenuating Glucocorticoid-Induced Metabolic Dysfunction
The primary mechanism of action of BI-135585 revolves around the inhibition of 11β-HSD1, leading to a reduction in tissue-specific cortisol levels. This targeted action initiates a cascade of beneficial downstream effects on glucose and lipid metabolism, as well as adipocyte function.
In the liver, decreased intracellular cortisol leads to a reduction in hepatic glucose production. In adipose tissue, the inhibition of 11β-HSD1 has multifaceted effects. It can modulate adipocyte differentiation and function, and importantly, it can improve insulin sensitivity.[1][2][3] Preclinical studies with selective 11β-HSD1 inhibitors have demonstrated improvements in insulin sensitivity, reductions in fasting glucose and insulin levels, and a more favorable lipid profile.[4][5]
The signaling pathways influenced by 11β-HSD1 inhibition are complex. By reducing intracellular glucocorticoid receptor activation, BI-135585 can mitigate the negative impact of cortisol on insulin signaling. This includes preventing the phosphorylation of insulin receptor substrate 1 (IRS-1) at serine residues, a key step in glucocorticoid-induced insulin resistance.[6] Furthermore, 11β-HSD1 inhibition has been shown to block the activation of JNK (c-Jun N-terminal kinase) in adipose tissue, a pathway implicated in glucocorticoid-mediated insulin resistance.[7]
dot
Quantitative Pharmacodynamic Data
Clinical studies of BI-135585 in patients with type 2 diabetes have provided key quantitative data on its pharmacodynamic effects. The following tables summarize the observed inhibition of 11β-HSD1 in both liver and adipose tissue.
| Dose of BI-135585 | Treatment Duration | Endpoint | Result | Reference |
| 5-200 mg (once daily) | 14 days | Liver 11β-HSD1 Inhibition (Urinary THF/THE ratio) | Dose-proportional decrease in urinary THF/THE ratio | [4] |
| 200 mg (single dose) | 24 hours | Adipose Tissue 11β-HSD1 Inhibition (ex vivo) | 90% median inhibition | [4] |
| 5-200 mg (once daily) | 14 days | Adipose Tissue 11β-HSD1 Inhibition (ex vivo) | Low inhibition (≤31%) | [4] |
Detailed Experimental Protocols
Measurement of Liver 11β-HSD1 Inhibition (Urinary THF/THE Ratio)
The assessment of liver 11β-HSD1 activity is indirectly measured by the ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF) to tetrahydrocortisone (THE). A decrease in this ratio indicates inhibition of the enzyme.
Protocol:
-
Urine Collection: 24-hour urine samples are collected from subjects.
-
Sample Preparation:
-
An aliquot of the urine sample (e.g., 1 mL) is taken.
-
For the analysis of total (conjugated and unconjugated) steroid metabolites, enzymatic hydrolysis is performed using β-glucuronidase/arylsulfatase.
-
Internal standards (deuterated analogs of the analytes) are added to the sample.
-
Solid-phase extraction (SPE) is employed to extract and purify the steroids from the urine matrix.
-
-
LC-MS/MS Analysis:
-
The extracted and purified steroid metabolites are separated using liquid chromatography (LC).
-
Detection and quantification are performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
The concentrations of THF, allo-THF, and THE are determined by comparing their peak areas to those of the internal standards.
-
-
Data Analysis: The urinary (THF+allo-THF)/THE ratio is calculated to determine the level of 11β-HSD1 inhibition.
dot
Ex Vivo 11β-HSD1 Activity Assay in Human Adipose Tissue
This assay directly measures the enzymatic activity of 11β-HSD1 in adipose tissue biopsies.
Protocol:
-
Adipose Tissue Biopsy: A subcutaneous adipose tissue biopsy is obtained from the subject.
-
Tissue Homogenization: The adipose tissue is homogenized in an appropriate buffer to release the intracellular enzymes.
-
Incubation:
-
The tissue homogenate is incubated with a substrate, typically radiolabeled cortisone (e.g., [³H]cortisone), and the necessary cofactor, NADPH.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 37°C).
-
-
Steroid Extraction: After incubation, the reaction is stopped, and the steroids (cortisone and the newly formed cortisol) are extracted from the incubation medium using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification:
-
The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled cortisone and cortisol is quantified using a scintillation counter or a radiochromatogram scanner.
-
-
Data Analysis: The 11β-HSD1 activity is expressed as the percentage of conversion of cortisone to cortisol per unit of protein per unit of time.
dot
Conclusion
BI-135585 represents a promising therapeutic agent for metabolic diseases by selectively targeting 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular cortisol in key metabolic tissues, offers a targeted approach to improving insulin sensitivity and glucose homeostasis. The data and protocols presented in this guide provide a foundational understanding for further research and development in this critical area of metabolic medicine.
References
- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
